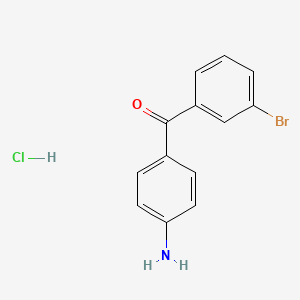

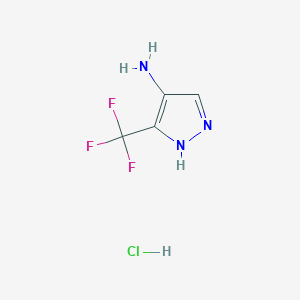

3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Synthesis Analysis

While specific synthesis methods for “3-(trifluoromethyl)-1H-pyrazol-4-amine hydrochloride” are not available, similar compounds have been synthesized. For instance, a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives were synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Wissenschaftliche Forschungsanwendungen

Agrochemical Applications

The trifluoromethyl group is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Anti-Cancer Studies

3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have shown promising results in anti-cancer studies . These compounds were effectively screened for their anti-cancer properties against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines) . The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Antidepressant Applications

Compounds containing a pyrazine ring, such as 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride, have been found in a wide variety of promising drugs pertaining to diversified therapeutic applications, including antidepressants .

Antipsychotic Applications

Similarly, these compounds have also been used in the development of antipsychotic drugs .

Antihistamine Applications

The pyrazine derivatives have been used in the development of antihistamine drugs .

Anti-fungal Applications

These compounds have also been used in the development of anti-fungal drugs .

Antioxidant Applications

The pyrazine derivatives have been used in the development of antioxidant drugs .

Wirkmechanismus

Target of Action

It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential targets .

Mode of Action

It’s worth noting that fenfluramine, a drug containing a trifluoromethyl group, acts as a serotonin releasing agent, an agonist of the serotonin 5-ht2 receptors, and a σ1 receptor positive modulator . This might provide some insight into the potential interactions of 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride with its targets.

Biochemical Pathways

It is known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride could potentially influence a variety of biochemical pathways.

Pharmacokinetics

For fenfluramine, a drug containing a trifluoromethyl group, the elimination half-life is reported to be between 13 and 30 hours . This might provide some insight into the potential pharmacokinetics of 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride.

Result of Action

It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the past 20 years . These drugs exhibit numerous pharmacological activities, suggesting a wide range of potential molecular and cellular effects.

Action Environment

It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic . This suggests that environmental factors could potentially influence the action of 3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride.

Eigenschaften

IUPAC Name |

5-(trifluoromethyl)-1H-pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)3-2(8)1-9-10-3;/h1H,8H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOSSDARSGHQKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-1H-pyrazol-4-amine hydrochloride | |

CAS RN |

1443279-74-0 |

Source

|

| Record name | 1H-Pyrazol-4-amine, 3-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1-hydroxyethyl)phenyl]acetic acid](/img/structure/B6598445.png)

![2-chloro-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B6598461.png)

![methyl 3-[(2-aminoethyl)sulfanyl]propanoate, trifluoroacetic acid](/img/structure/B6598477.png)

![1,3-diethyl 2-[(3-fluorophenyl)methyl]-2-methylpropanedioate](/img/structure/B6598479.png)

![tert-butyl N-[1-(4-cyclopropylphenyl)ethyl]carbamate](/img/structure/B6598480.png)

![[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride](/img/structure/B6598481.png)

![2-[(2-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B6598518.png)